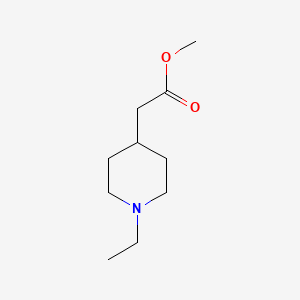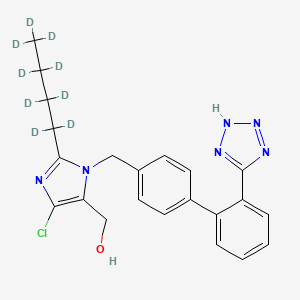
3-Acetamido-2,4-dimethylbenzenesulfonyl chloride
説明
3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number 10311-33-8 . It has a molecular weight of 261.73 and its IUPAC name is 3-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is C10H12ClNO3S . The InChI code for this compound is 1S/C10H12ClNO3S/c1-6-4-5-9 (16 (11,14)15)7 (2)10 (6)12-8 (3)13/h4-5H,1-3H3, (H,12,13) .科学的研究の応用
Role in Anticonvulsant Activities
Research on substituted N-benzyl 2-acetamidoacetamides, which share a structural similarity with the acetamido component of the compound , has shown significant anticonvulsant activities. These compounds have been demonstrated to offer protection against seizures induced by maximal electroshock in animal models, highlighting the importance of the acetamido substituent in mediating anticonvulsant effects (Choi, Stables, & Kohn, 1996).
Modulation of Macrophage Functioning
Another study explored the role of macrophage modulation in mitigating acetaminophen-induced hepatotoxicity. This research provides insights into how certain chemical compounds can influence macrophage activity to prevent tissue injury, suggesting potential therapeutic applications for related chemical entities in managing drug-induced liver damage (Laskin, Gardner, Price, & Jollow, 1995).
Hepatoprotective Mechanisms
The protective effects of dimethylsulfoxide against acetaminophen-induced hepatic toxicity, though not directly related, provide a context for understanding how sulfonyl chloride groups might interact with biological systems. This study highlights the importance of considering solvent effects and the potential for certain chemical groups to modulate drug toxicity and oxidative stress within the liver (Jeffery & Haschek, 1988).
Synthesis and Medicinal Chemistry
In the realm of synthetic chemistry, compounds similar to 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride are often intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, studies involving the synthesis of analgesic, antipyretic, and anti-inflammatory compounds demonstrate the utility of acetamido and sulfonyl groups in medicinal chemistry (Nargund, Redd, & Hariprasad, 1993).
Safety and Hazards
The safety information available indicates that 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is dangerous . It has a hazard statement of H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . The compound is classified under Class 8 . Precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .
特性
IUPAC Name |
3-acetamido-2,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-5-9(16(11,14)15)7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELBURDMPHBZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-2,4-dimethylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075417.png)
![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)
![3-[2-(Methoxymethyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3075428.png)




![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)
![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)

